2-Hydroxy-1-methylethyl methacrylate

Description

BenchChem offers high-quality 2-Hydroxy-1-methylethyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-1-methylethyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

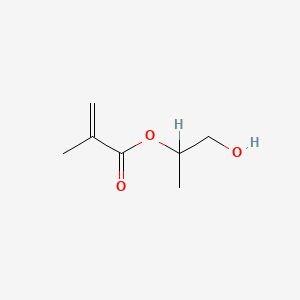

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxypropan-2-yl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(2)7(9)10-6(3)4-8/h6,8H,1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMARGGQEAJXRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40867417 | |

| Record name | 1-Hydroxypropan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4664-49-7, 27813-02-1 | |

| Record name | 2-Hydroxy-1-methylethyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4664-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-hydroxyethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxypropyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027813021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxypropan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methacrylic acid, monoester with propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxy-1-methylethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-2-HYDROXYETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BC693EJ6V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Architectural Versatility of a Functional Monomer

An In-depth Technical Guide to 2-Hydroxy-1-methylethyl methacrylate (HPMA) for Advanced Scientific Applications

2-Hydroxy-1-methylethyl methacrylate, more commonly known in scientific literature as 2-hydroxypropyl methacrylate (HPMA), is a cornerstone functional monomer in the field of polymer chemistry and materials science.[1] It is a methacrylate monomer derived from methacrylic acid, distinguished by a dual-functionality architecture: a polymerizable methacrylate group and a reactive secondary hydroxyl group.[1][2][3] This unique structure allows it to act as a versatile building block for a vast array of polymers with tailored properties. The methacrylate moiety facilitates its participation in free-radical polymerization, while the pendant hydroxyl group provides a site for subsequent chemical modification, enhances hydrophilicity, and improves compatibility with various substrates.[1]

Primarily utilized in the synthesis of polymers and copolymers, HPMA has become indispensable in high-performance applications, particularly within the biomedical and pharmaceutical sectors.[1][4] Its polymer, poly(2-hydroxypropyl methacrylate) or pHPMA, is renowned for its excellent biocompatibility, low immunogenicity, and hydrophilicity, making it an ideal candidate for drug delivery systems, tissue engineering scaffolds, hydrogels, and coatings for medical devices.[1][4][5] This guide provides a comprehensive technical overview of HPMA, from its fundamental chemical properties to its synthesis, polymerization, and critical applications in advanced research and development.

Section 1: Core Chemical and Physical Properties

Understanding the fundamental properties of HPMA is critical for its effective handling, storage, and application in polymer synthesis. The monomer is typically a colorless, viscous liquid with a mild odor.[1] Its good solubility in water and many organic solvents enhances its utility in diverse reaction conditions.[1]

Chemical Structure of HPMA

The structure features a secondary alcohol, which is the predominant isomer resulting from common industrial synthesis methods.[6]

Caption: Chemical Structure of 2-Hydroxy-1-methylethyl methacrylate.

Quantitative Data Summary

| Property | Value | Reference(s) |

| CAS Number | 27813-02-1 (mixture of isomers), 923-26-2 (primary isomer) | [6] |

| Molecular Formula | C₇H₁₂O₃ | [7][8] |

| Molecular Weight | 144.17 g/mol | [7][8] |

| Appearance | Colorless, viscous liquid | [1] |

| Density | ~1.027 - 1.06 g/cm³ | [1][7][8][9] |

| Boiling Point | ~210 - 218.8 °C at 760 mmHg | [1][7][8][9] |

| Melting Point | -89 °C | [7] |

| Flash Point | 86.9 °C | [7] |

| Solubility | Good solubility in water and many organic solvents | [1] |

Section 2: Synthesis of 2-Hydroxy-1-methylethyl methacrylate

The industrial production of HPMA is typically achieved through one of two primary routes: the ring-opening reaction of propylene oxide with methacrylic acid or the direct esterification of 1,2-propanediol with methacrylic acid.[6] The former is often preferred for its efficiency and selectivity.

Causality in Synthesis: The choice of synthetic route and reaction conditions is dictated by the need for high purity and the prevention of premature polymerization. The reaction is exothermic and requires careful temperature control. A polymerization inhibitor, such as p-hydroxyanisole (MEHQ), is essential. Unlike inhibitors such as hydroquinone, MEHQ can often remain in the final product without needing removal, as it does not interfere with many subsequent polymerization applications while ensuring stability during storage.[10] The catalyst, often a Lewis acid like iron trioxide, facilitates the nucleophilic attack of the carboxylic acid on the epoxide ring.[10]

Illustrative Synthesis Pathway

Caption: Synthesis of HPMA from methacrylic acid and propylene oxide.

Experimental Protocol: Synthesis via Epoxide Ring-Opening

This protocol describes a laboratory-scale synthesis adapted from established industrial methods.[10]

-

Reactor Setup: Equip a 1000 mL four-neck round-bottom flask with a mechanical stirrer, a thermometer, a reflux condenser, and a constant pressure dropping funnel. Place the flask in a temperature-controlled water bath.

-

Initial Charge: Charge the flask with methacrylic acid, iron (III) oxide (catalyst), and p-hydroxyanisole (MEHQ, polymerization inhibitor). A typical molar ratio is 1:0.023 (methacrylic acid to iron trioxide).[10]

-

Heating: Begin stirring and heat the mixture in the water bath to 80-85 °C.[10]

-

Epoxide Addition: Once the temperature is stable, begin the dropwise addition of propylene oxide from the dropping funnel over a period of 1-2 hours. Maintain vigorous stirring and ensure the reaction temperature does not exceed 85 °C. The molar ratio of methacrylic acid to propylene oxide should be approximately 1:1.1.[10]

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 80-85 °C for an additional 1-1.5 hours to ensure full conversion.[10]

-

Purification: Transfer the crude product to a distillation apparatus. Add a small amount of fresh p-hydroxyanisole to prevent polymerization during heating.

-

Vacuum Distillation: Perform distillation under reduced pressure. Collect the fraction boiling at 73-79 °C under 4-6 mmHg to obtain the purified 2-hydroxypropyl methacrylate product.[10]

Section 3: Polymerization and pHPMA Properties

The dual chemical nature of HPMA is the foundation of its utility. The methacrylate group readily undergoes free-radical polymerization, allowing for the creation of high-molecular-weight polymers, while the hydroxyl group offers a site for further functionalization or for imparting hydrophilicity to the final material.[1]

Polymerization Methodologies

While conventional free-radical polymerization is common, advanced applications in drug delivery and biomaterials necessitate precise control over the polymer's molecular weight, architecture, and dispersity. This is achieved through controlled/living radical polymerization (CRP) techniques.

-

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust CRP method for synthesizing well-defined polymers from monomers like HPMA. It employs a transition metal complex (e.g., copper bromide) and a ligand to establish a dynamic equilibrium between active propagating radicals and dormant species.[11][12] This reversible deactivation process allows polymer chains to grow simultaneously and in a controlled manner, resulting in polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Mw/Mn ≈ 1.1–1.3).[11][12]

-

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is another powerful CRP technique that uses a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization. It offers excellent control over the polymerization of functional monomers like HPMA and its analogs, yielding well-defined polymers under mild conditions.[13]

Causality in Controlled Polymerization: The success of CRP techniques like ATRP hinges on meticulous experimental control. The reaction must be performed under an inert atmosphere (e.g., via freeze-pump-thaw cycles or argon bubbling) because oxygen is a radical scavenger that terminates polymerization.[11] The monomer must be purified to remove the storage inhibitor, which would otherwise prevent the initiation of polymerization.[11] The choice of initiator, catalyst, and ligand is critical for controlling the polymerization rate and maintaining the "living" character of the polymer chains.[11]

Illustrative Polymerization Workflow (ATRP)

Caption: General workflow for the ATRP of HPMA.

Experimental Protocol: ATRP of a Hydroxy-Functional Methacrylate

This protocol is a representative example for the controlled polymerization of a monomer like HPMA or its close analog, 2-hydroxyethyl methacrylate (HEMA).[11][12]

-

Monomer Purification: Purify the HPMA monomer by passing it through a column of basic alumina to remove the inhibitor.[11]

-

Reagent Preparation: In a Schlenk flask under an argon atmosphere, combine the purified HPMA monomer, an initiator (e.g., ethyl α-bromoisobutyrate), and a solvent (e.g., methanol or a methanol/water mixture).[12]

-

Catalyst/Ligand Addition: In a separate flask, prepare the catalyst complex by mixing the copper(I) source (e.g., CuBr) and the ligand (e.g., PMDETA or HMTETA).

-

Degassing: Subject the monomer/initiator solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[11]

-

Initiation: After degassing, introduce the catalyst/ligand complex to the reaction flask under a positive pressure of argon.

-

Polymerization: Place the flask in a thermostated bath set to the desired reaction temperature (e.g., 20°C for HEMA in methanol/water).[12] Monitor the reaction progress by taking samples periodically for analysis (e.g., NMR for conversion, SEC/GPC for molecular weight).

-

Termination and Purification: Once the desired conversion is reached, terminate the polymerization by exposing the mixture to air. Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst.[11]

-

Isolation: Precipitate the polymer in a non-solvent (e.g., cold hexane), filter, and dry under vacuum to obtain the pure pHPMA.

Section 4: Applications in Research and Drug Development

The polymer derived from HPMA, pHPMA, is a hydrophilic and highly biocompatible material, making it a leading candidate for a multitude of biomedical applications.[4]

-

Drug Delivery Systems: pHPMA copolymers are extensively used as water-soluble carriers for anticancer drugs.[14][15] When conjugated to a drug, the polymer increases the drug's solubility and stability, prolongs its circulation time, and reduces its toxicity.[5][14] These polymer-drug conjugates preferentially accumulate in solid tumors through the Enhanced Permeability and Retention (EPR) effect, leading to targeted therapy.[14]

-

Hydrogels for Controlled Release: pHPMA can be cross-linked to form hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water.[1][16][17][18] These hydrogels serve as excellent matrices for the controlled and sustained release of encapsulated therapeutics.[1][4][15] By incorporating other monomers, these hydrogels can be made responsive to environmental stimuli such as pH or temperature, allowing for "smart" drug delivery.[1][19]

-

Tissue Engineering: The biocompatibility and porous nature of pHPMA-based scaffolds make them suitable for tissue engineering applications, where they can support cell attachment, growth, and proliferation to aid in tissue regeneration.[4][19]

-

Biomaterial Coatings and Medical Devices: pHPMA is used to create hydrophilic and bioinert coatings for medical devices, which helps to reduce protein adsorption and improve biocompatibility.[4] It is also a key component in the production of soft contact lenses and dental materials due to its excellent biocompatibility and water retention properties.[1][4]

Section 5: Safety, Handling, and Toxicology

While pHPMA is known for its biocompatibility, the HPMA monomer requires careful handling due to its potential hazards.

Toxicological Profile

HPMA monomer generally exhibits low acute toxicity via oral and dermal routes.[6] The oral LD50 in rats is greater than 2000 mg/kg, and the dermal LD50 in rabbits is greater than 5000 mg/kg.[6] However, the primary concerns are irritation and sensitization.

-

Irritation: The monomer is an irritant to the skin and eyes.[20][21][22] Contact can cause redness, itching, and pain.[20] Vapors may also cause respiratory irritation.[6][20]

-

Sensitization: HPMA is a known skin sensitizer, meaning repeated or prolonged contact may lead to an allergic skin reaction (allergic contact dermatitis).[6][20][21][22] It is important to note that cross-sensitization with other structurally related methacrylates can occur.[6]

-

Genotoxicity: In general, methacrylates tend to be negative in bacterial reverse mutation assays but can show some positive results in in-vitro clastogenicity assays; however, in-vivo assays are typically negative.[6]

Toxicology Data Summary

| Endpoint | Result | Species | Reference(s) |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg bw | Rat | [6] |

| Acute Dermal Toxicity (LD50) | > 5000 mg/kg bw | Rabbit | [6] |

| Skin Irritation | Irritating | N/A | [20][22] |

| Eye Irritation | Causes serious eye irritation | N/A | [21][22] |

| Skin Sensitization | May cause sensitization by skin contact | Guinea Pig, Human | [6][20][22] |

Safe Handling and Storage

Proper laboratory practices are essential when working with HPMA monomer.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[21][22][23]

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[23]

-

Storage: Store HPMA in a tightly closed container in a cool, dry, and dark place.[21][23] It should be kept away from heat sources, sparks, open flames, and direct sunlight to prevent accidental polymerization.[21] The monomer is supplied with a polymerization inhibitor and should be stored under these stabilized conditions.[23]

-

Incompatible Materials: Avoid contact with acids, bases, metals, peroxides, and other reducing agents, as they can initiate hazardous polymerization.[21]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[21][24] For skin contact, wash off with soap and plenty of water; if irritation or a rash develops, seek medical advice.[21]

References

-

Matyjaszewski Polymer Group, Carnegie Mellon University. Methacrylates. [Link]

-

Synthesis and Structure of 2-Hydroxypropyl Methacrylate-Capped Isophorone Diisocyanate and Poly(Propylene Glycol) Urethane Mixtures and the Properties of their UV-Cured Co-Networks with Isobornyl Methacrylate. (2022, December 1). PMC - NIH. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2013, November 22). 2-Hydroxypropyl methacrylate: Human health tier II assessment. [Link]

-

Ertan Yildirim. (2020). Journal of Science Synthesis and Characterization of Poly (2-hydroxyethyl methacrylate) Homopolymer at Room Temperature via Reve. DergiPark. [Link]

-

Chemsrc. (2025, September 18). 2-hydroxy-1-methylethyl methacrylate | CAS#:4664-49-7. [Link]

-

Three-dimensional porous HPMA-co-DMAEM hydrogels for biomedical application. (2025, August 10). ResearchGate. [Link]

-

PubChem. (n.d.). 2-Hydroxyethyl Methacrylate. [Link]

-

Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. (n.d.). RSC Publishing. [Link]

-

Controlled Polymerization of 2-Hydroxyethyl Methacrylate by ATRP at Ambient Temperature. (n.d.). ACS Publications. [Link]

- Google Patents. (n.d.).

-

Chemius. (2026, January 7). 2-hydroxypropyl methacrylate. [Link]

-

HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery. (n.d.). PMC - NIH. [Link]

-

Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. (2025, August 7). ResearchGate. [Link]

-

Hydrogels for Therapeutic Delivery: Current Developments and Future Directions. (n.d.). ACS Publications. [Link]

-

HPMA Copolymer Mebendazole Conjugate Allows Systemic Administration and Possesses Antitumour Activity In Vivo. (n.d.). MDPI. [Link]

-

HPMA-hydrogels containing cytostatic drugs. Kinetics of the drug release and in vivo efficacy. (n.d.). PubMed. [Link]

-

Photoinitiated Polymerization of 2-Hydroxyethyl Methacrylate by Riboflavin/Triethanolamine in Aqueous Solution: A Kinetic Study. (n.d.). PMC - NIH. [Link]

-

HPMA-based polymer therapeutics improve the efficacy of surgery, of radiotherapy and of chemotherapy combinations. (n.d.). RWTH Aachen University. [Link]

-

Monomer-Polymer & Dajac Laboratories, Inc. (2012, August 31). MATERIAL SAFETY DATA SHEET. [Link]

-

International Chemical Safety Cards. (n.d.). ICSC 1724 - 2-HYDROXYETHYL METHACRYLATE. [Link]

-

Ataman Kimya. (n.d.). 2-HYDROXYPROPYL METHACRYLATE (2-HPMA). [Link]

-

Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. (n.d.). MDPI. [Link]

-

Biomaterials and bioengineering tomorrow's healthcare. (n.d.). PMC - PubMed Central - NIH. [Link]

-

Redox. (2023, January 9). Safety Data Sheet Hydroxypropyl Methacrylate (HPMA). [Link]

-

Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. (n.d.). MDPI. [Link]

-

Commercial hydrogel product for drug delivery based on route of administration. (2024, February 26). Frontiers. [Link]

-

Manufacture of poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) hydrogel tubes for use as nerve guidance. (n.d.). Shoichet Lab - University of Toronto. [Link]

Sources

- 1. 2-Hydroxypropyl Methacrylate: A Versatile Monomer in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 2. METHYL 2-(2-HYDROXY-1-METHYLETHYL)ACRYLATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Hydroxyethyl Methacrylate | C6H10O3 | CID 13360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. polysciences.com [polysciences.com]

- 5. HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. 2-hydroxy-1-methylethyl methacrylate | CAS#:4664-49-7 | Chemsrc [chemsrc.com]

- 8. 2-hydroxy-1-methylethyl methacrylate CAS#: 4664-49-7 [m.chemicalbook.com]

- 9. 2-hydroxy-1-methylethyl methacrylate | 4664-49-7 [chemicalbook.com]

- 10. CN102249914A - Method for synthesizing 2-hydroxypropyl methacrylate - Google Patents [patents.google.com]

- 11. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. HPMA Copolymer Mebendazole Conjugate Allows Systemic Administration and Possesses Antitumour Activity In Vivo [mdpi.com]

- 15. HPMA-hydrogels containing cytostatic drugs. Kinetics of the drug release and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview [mdpi.com]

- 18. Frontiers | Commercial hydrogel product for drug delivery based on route of administration [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Mobile [my.chemius.net]

- 21. fishersci.com [fishersci.com]

- 22. chemicalbook.com [chemicalbook.com]

- 23. ICSC 1724 - 2-HYDROXYETHYL METHACRYLATE [chemicalsafety.ilo.org]

- 24. 2spi.com [2spi.com]

2-Hydroxy-1-methylethyl methacrylate CAS number 4664-49-7

An In-Depth Technical Guide to 2-Hydroxy-1-methylethyl methacrylate (CAS: 4664-49-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-Hydroxy-1-methylethyl methacrylate (CAS: 4664-49-7), a functional monomer with significant, yet often overlooked, potential in polymer science and biomedical applications. A critical challenge in researching this compound is its frequent conflation with its structural isomers, the more common 2-hydroxypropyl methacrylate (HPMA) and 2-hydroxyethyl methacrylate (HEMA). This document clarifies these distinctions, detailing the specific physicochemical properties, synthesis routes, polymerization behavior, and safety protocols for 2-Hydroxy-1-methylethyl methacrylate. By grounding the discussion in its unique secondary alcohol structure, this guide offers field-proven insights and forward-looking perspectives on its application in advanced materials and drug delivery systems, providing a crucial resource for professionals seeking to leverage its distinct characteristics.

Introduction: Delineating a Unique Monomer

2-Hydroxy-1-methylethyl methacrylate is a methacrylic ester featuring a secondary hydroxyl group. This structural motif fundamentally distinguishes it from its more widely studied isomers and imparts unique reactivity and properties to its corresponding polymers. The primary source of confusion in the literature arises from the common industrial product known as hydroxypropyl methacrylate (HPMA, CAS: 27813-02-1). This commercial-grade monomer is not a pure substance but a mixture of two isomers: the primary alcohol 2-hydroxypropyl methacrylate (CAS: 923-26-2) as the major component (typically 70-80%), and the secondary alcohol 2-hydroxy-1-methylethyl methacrylate (CAS: 4664-49-7) as the minor component (20-30%).[1]

The distinction is not merely academic. The position of the hydroxyl group—secondary in our target molecule versus primary in its main isomer and in HEMA—creates significant differences in steric hindrance. This impacts polymerization kinetics, the potential for post-polymerization modification (e.g., drug conjugation), and the final properties of the polymer, such as hydrophilicity and degradation profile. Understanding these differences is paramount for designing and developing advanced polymers for specialized applications.

Caption: Isomeric and commercial relationships of key hydroxyalkyl methacrylates.

Physicochemical Properties

The distinct structure of 2-Hydroxy-1-methylethyl methacrylate governs its physical and chemical properties. A summary of available quantitative data is presented below. These properties are essential for predicting its behavior in reaction mixtures, formulating polymer blends, and ensuring safe handling.

| Property | Value | Source |

| CAS Number | 4664-49-7 | [2] |

| Molecular Formula | C₇H₁₂O₃ | [3] |

| Molecular Weight | 144.17 g/mol | [3] |

| Density | 1.027 g/cm³ | [3] |

| Boiling Point | 218.8 °C at 760 mmHg | [3] |

| Melting Point | -89 °C | [3] |

| Flash Point | 86.9 °C | [3] |

| Refractive Index | 1.446 | [3] |

| logP | 0.48650 | [3] |

Synthesis and Purification

The industrial synthesis of hydroxypropyl methacrylate typically yields an isomeric mixture because the common precursors and reaction conditions allow for the formation of both primary and secondary alcohol products.[1] The most prevalent method is the esterification of 1,2-propanediol with methacrylic acid or the reaction of propylene oxide with methacrylic acid.[1]

The causality behind this mixture lies in the nature of the starting material, 1,2-propanediol, which possesses both a primary and a secondary hydroxyl group. While the primary alcohol is generally more reactive, the conditions can be tuned to produce varying ratios of the two isomers. Separating these isomers is challenging due to their similar boiling points, meaning that most applications utilize the mixture as is.

Caption: Representative workflow for the synthesis of HPMA isomer mixture.

Experimental Protocol: Representative Synthesis of HPMA Isomer Mixture

This protocol is adapted from analogous esterification procedures and represents a viable method for producing the isomeric mixture of hydroxypropyl methacrylates.[4]

-

Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, combine 1,2-propanediol, tetrahydrofuran (THF) as the solvent, pyridine, and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Initial Mixing: Stir the mixture at room temperature (approx. 23°C) for 30 minutes under a nitrogen atmosphere.

-

Reaction: Cool the flask to 5°C in an ice bath. Add methacrylic anhydride dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 23°C.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at 23°C for 1 hour.

-

Workup and Washing: Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with 5% hydrochloric acid, deionized water, 10% aqueous potassium carbonate solution, and finally with brine. Repeat the deionized water wash until the aqueous layer is neutral.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil, containing the mixture of 2-hydroxy-1-methylethyl methacrylate and 2-hydroxypropyl methacrylate, can be further purified by silica gel column chromatography if separation of the isomers is required, though this is often not performed for industrial applications.

Polymerization and Polymer Properties

While extensive literature details the polymerization of HEMA, specific kinetic studies for pure 2-hydroxy-1-methylethyl methacrylate are scarce.[5] However, as a methacrylate, it readily undergoes free-radical polymerization. The presence of the hydroxyl group provides a hydrophilic character and a site for potential crosslinking or post-polymerization modification.

The key differentiator is the secondary hydroxyl group. Compared to the primary hydroxyls of HEMA and 2-hydroxypropyl methacrylate, the secondary -OH group in 2-hydroxy-1-methylethyl methacrylate is more sterically hindered. This has two major implications:

-

Reactivity in Copolymerization: When used as a comonomer in reactions that involve the hydroxyl group (e.g., forming polyurethanes), its reaction rate will be slower than that of its primary alcohol isomer. This can be exploited to control polymer architecture.

-

Post-Polymerization Modification: For drug delivery applications where a therapeutic agent is conjugated to the hydroxyl group, the secondary position will result in an ester or ether linkage that is more sterically hindered. This can influence the rate of hydrolytic cleavage and, consequently, the drug release profile, potentially enabling more sustained release compared to a less hindered primary position.

The resulting polymer, poly(2-hydroxy-1-methylethyl methacrylate), is expected to be slightly more hydrophobic than poly(HEMA) due to the additional methyl group, which would affect its swelling behavior in aqueous environments and its interaction with biological molecules.

Applications in Material Science and Drug Development

The commercial HPMA mixture, containing 2-hydroxy-1-methylethyl methacrylate, is widely used as a chemical intermediate for polymers applied in paints, adhesives, and textile sizing agents.[1] In these applications, the hydroxyl functionality improves adhesion and provides a site for crosslinking, enhancing the durability and chemical resistance of the final product. HPMA is also noted for having a lower allergenic potential than other methacrylates, making it a preferred choice in some coatings.

For drug development professionals, the pure 2-hydroxy-1-methylethyl methacrylate isomer offers intriguing possibilities that diverge from standard HEMA-based systems.

-

Controlled Drug Delivery: As discussed, the sterically hindered secondary alcohol is an ideal handle for creating prodrugs where sustained, slow release is desired. By covalently attaching a drug, the polymer can act as a carrier, with the hydrolysis rate and drug release kinetics being moderated by the steric environment.

-

Hydrogel Formulation: While poly(HEMA) is the gold standard for many hydrogel applications like soft contact lenses, the polymer from our target monomer would form hydrogels with slightly different properties.[5][6] The increased hydrophobicity could lead to lower equilibrium water content, which is desirable for specific applications where controlled swelling or higher mechanical strength is needed.

-

Biocompatible Coatings: Polymers of hydroxyalkyl methacrylates are known for their excellent biocompatibility.[7][8] Coatings made from poly(2-hydroxy-1-methylethyl methacrylate) could be used to modify the surface of medical devices to improve their interaction with blood and tissue, potentially reducing thrombogenicity and foreign body response.

Caption: Logic diagram linking molecular structure to potential applications.

Safety and Toxicology

According to available Safety Data Sheets (SDS), 2-hydroxy-1-methylethyl methacrylate is not classified under GHS for major hazards, but standard laboratory precautions are required.[4] The SDS often contains "no data available" for many toxicological endpoints, underscoring the need for careful handling.[4]

Protocol for Safe Handling

-

Engineering Controls: Handle the monomer in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact.[4]

-

Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[4]

-

-

Handling Procedures:

-

Avoid contact with heat, sparks, and open flames. The material is combustible.[4]

-

Store in a cool, dry, dark place, as methacrylate monomers can be sensitive to UV light and high temperatures, which may lead to premature polymerization.[4]

-

Ensure containers are tightly sealed and stored away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. Seek medical attention if breathing difficulties occur.[4]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[4]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Analytical Characterization

Confirming the identity and purity of 2-hydroxy-1-methylethyl methacrylate, especially when dealing with the isomer mixture, is critical. Gas chromatography and NMR spectroscopy are the primary analytical tools for this purpose.

Protocol for Analysis by Gas Chromatography (GC)

This protocol is based on established methods for analyzing related propylene glycol derivatives and methacrylates.[9][10]

-

Sample Preparation: Prepare a dilute solution of the monomer in a high-purity solvent such as methylene chloride or ethyl acetate. An internal standard (e.g., a non-interfering hydrocarbon like dodecane) should be added for quantitative analysis.

-

Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a mid-polarity capillary column (e.g., a column with a (35%-phenyl)-methylpolysiloxane stationary phase).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 275°C

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 220°C and hold for 5 minutes. (This program should be optimized to ensure baseline separation of the two isomers and any impurities).

-

-

Analysis: Inject the sample and record the chromatogram. The two isomers, 2-hydroxy-1-methylethyl methacrylate and 2-hydroxypropyl methacrylate, should appear as distinct, well-resolved peaks. Purity and isomer ratio can be calculated from the peak areas relative to the internal standard.

Characterization by ¹H NMR Spectroscopy

¹H NMR is a powerful tool for unambiguously distinguishing between the primary and secondary alcohol isomers.

-

Expected ¹H NMR Signals for 2-Hydroxy-1-methylethyl methacrylate:

-

Vinyl Protons: Two distinct signals around 5.6-6.1 ppm and 5.0-5.5 ppm, characteristic of the C=CH₂ group.

-

Vinyl Methyl Group: A singlet around 1.9 ppm (-C(CH₃)=CH₂).

-

Methine Proton (-CH-O-): A multiplet (quintet or similar) around 5.0 ppm. This is a key signal, as it's adjacent to both the methyl and methylene groups.

-

Methylene Protons (-CH₂OH): A doublet around 3.6 ppm.

-

Secondary Methyl Group (-CH(CH₃)-): A doublet around 1.2 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, position variable depending on concentration and solvent.

-

The presence of a methine proton coupled to both a methyl and a methylene group is the definitive signature of the 2-hydroxy-1-methylethyl (secondary alcohol) structure, allowing for clear differentiation from the primary alcohol isomer.

References

-

Silcare. (2024). 2-Hydroxyethyl Methacrylate (HEMA) – properties and applications. Silcare Private Label. [Link]

-

Montheard, J. P., Chatzopoulos, M., & Chappard, D. (1992). 2-Hydroxyethyl Methacrylate (HEMA): Chemical Properties and Applications in Biomedical Fields. J.M.S.-REV. MACROMOL. CHEM. PHYS., C32(1), 1-34. [Link]

-

Ataman Kimya. (n.d.). HEMA (HYDROXYETHYL METACRYLATE). Retrieved January 23, 2026, from [Link]

-

Zhang, Y., Chu, D., Zheng, M., Kissel, T., & Agarwal, S. (2012). Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. Polymer Chemistry, 3(10), 2752-2759. [Link]

-

OSHA. (1993). Propylene Glycol Monomethyl Ethers/Acetates. U.S. Department of Labor. [Link]

-

ResearchGate. (n.d.). Nuclear magnetic resonance (1H NMR) spectrum of 2-hydroxyethyl methacrylate (HEMA) in acetone-d6. Retrieved January 23, 2026, from [Link]

-

Sardon, H., et al. (2015). Transparent and tough poly(2-hydroxyethyl methacrylate) hydrogels prepared in water/IL mixtures. New Journal of Chemistry. [Link]

-

Ross, S., et al. (2023). Porous Poly(2-hydroxyethyl methacrylate) Hydrogel Scaffolds for Tissue Engineering. Polymers. [Link]

-

ATSDR. (1997). Toxicological Profile for Propylene Glycol. Agency for Toxic Substances and Disease Registry. [Link]

-

ChemSrc. (n.d.). 2-hydroxy-1-methylethyl methacrylate | CAS#:4664-49-7. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2018). Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. [Link]

-

The Good Scents Company. (n.d.). 2-hydroxy-1-methylethyl methacrylate rocryl 410. Retrieved January 23, 2026, from [Link]

-

Shoichet, M. S., et al. (2002). Manufacture of poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) hydrogel tubes for use as nerve guidance. Biomaterials. [Link]

- Google Patents. (n.d.). CN103304413A - Synthetic method of 2-hydroxyethyl methacrylate.

-

Wikipedia. (n.d.). (Hydroxyethyl)methacrylate. Retrieved January 23, 2026, from [Link]

-

PubMed. (1995). The short-term blood biocompatibility of poly(hydroxyethyl methacrylate-co-methyl methacrylate) in an in vitro flow system measured by digital videomicroscopy. Journal of Biomedical Materials Research. [Link]

-

ATSDR. (1997). Table 6-1, Analytical Methods for Determining Propylene Glycol in Biological Samples. Agency for Toxic Substances and Disease Registry. [Link]

-

Chemicals United BV. (2023). HEMA/HPMA/MMA: Methacrylates Applications and Insights. [Link]

-

Biblioteka Nauki. (n.d.). Hydrogels based on poly(2-hydroxyethyl methacrylate) and nettle extract. Retrieved January 23, 2026, from [Link]

-

OECD Existing Chemicals Database. (n.d.). Methacrylic acid, monoester with propane-1,2-diol. Retrieved January 23, 2026, from [Link]

-

Kabanov, V. A., et al. (2021). Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. Polymers. [Link]

-

Wang, C., et al. (2022). Synthesis and Structure of 2-Hydroxypropyl Methacrylate-Capped Isophorone Diisocyanate and Poly(Propylene Glycol) Urethane Mixtures and the Properties of their UV-Cured Co-Networks with Isobornyl Methacrylate. Polymers. [Link]

-

ResearchGate. (2021). 4 1 H NMR spectrum of 2-hydroxyethyl methacrylate (HEMA) in acetone-d 6.... [Link]

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. 2-hydroxy-1-methylethyl methacrylate, 4664-49-7 [thegoodscentscompany.com]

- 3. 2-hydroxy-1-methylethyl methacrylate | CAS#:4664-49-7 | Chemsrc [chemsrc.com]

- 4. 2-Hydroxypropyl methacrylate synthesis - chemicalbook [chemicalbook.com]

- 5. Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials [mdpi.com]

- 6. Silcare Private Label | 2-Hydroxyethyl Methacrylate (HEMA) – properties and applications [privatelabel.silcare.com]

- 7. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. osha.gov [osha.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

An In-Depth Technical Guide to 1-hydroxypropan-2-yl 2-methylprop-2-enoate (HPMA): From Synthesis to Advanced Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-hydroxypropan-2-yl 2-methylprop-2-enoate, commonly known as hydroxypropyl methacrylate (HPMA). Commercially available as a mixture of isomers, with 2-hydroxypropyl methacrylate being the primary component, this versatile monomer has garnered significant attention in the fields of polymer chemistry and drug delivery. Its unique structure, featuring a polymerizable methacrylate group and a reactive hydroxyl group, allows for the synthesis of a wide array of functional polymers with tailored properties. This guide delves into the fundamental physicochemical properties of HPMA, detailed protocols for its synthesis and purification, and an in-depth analysis of its polymerization behavior. Furthermore, it explores the critical role of HPMA-based polymers in the development of advanced drug delivery systems, including polymer-drug conjugates that have progressed to clinical trials and stimuli-responsive hydrogels for controlled release. The biocompatibility and toxicological profile of both the monomer and its resulting polymers are also discussed, providing a holistic resource for researchers and professionals in the field.

Introduction: The Versatility of a Hydroxylated Methacrylate

1-hydroxypropan-2-yl 2-methylprop-2-enoate (HPMA) is a functional monomer that serves as a critical building block for a diverse range of polymeric materials. It is a clear, colorless liquid with a characteristic sweet, pungent odor[1]. The presence of both a readily polymerizable methacrylate group and a pendant hydroxyl group imparts a unique combination of properties to the resulting polymers, including hydrophilicity, biocompatibility, and sites for further chemical modification[1].

The hydroxyl group, in particular, is pivotal to the functionality of HPMA-based polymers. It enhances adhesion to various surfaces, provides a reactive handle for cross-linking to form hydrogels, and allows for the covalent attachment of bioactive molecules, such as drugs, peptides, and targeting ligands[1]. This has made HPMA a cornerstone in the design of sophisticated biomedical materials, most notably in the field of drug delivery.

This guide will provide a detailed exploration of the chemistry and applications of HPMA, with a particular focus on its relevance to researchers and professionals in drug development.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of HPMA is essential for its effective use in synthesis and formulation. Commercial HPMA is typically a mixture of two isomers: 2-hydroxypropyl methacrylate and 2-hydroxy-1-methylethyl methacrylate, with the former being the major component.

Table 1: Physicochemical Properties of 1-hydroxypropan-2-yl 2-methylprop-2-enoate

| Property | Value | Reference(s) |

| IUPAC Name | 1-hydroxypropan-2-yl 2-methylprop-2-enoate | [2] |

| Synonyms | Hydroxypropyl methacrylate (HPMA), 2-Hydroxypropyl methacrylate | [1] |

| CAS Number | 27813-02-1 | [1] |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Pungent, sweet | [1] |

| Density | 1.066 g/mL at 25 °C | [3] |

| Boiling Point | 77 °C at 5 mmHg | [4] |

| Melting Point | -58 °C | [1] |

| Flash Point | 101 °C | [1] |

| Water Solubility | Soluble | [1] |

| Refractive Index | 1.447 at 20 °C | [1] |

Spectroscopic Analysis

Spectroscopic techniques are crucial for the unambiguous identification and quality control of HPMA.

-

¹H NMR: The proton NMR spectrum of the primary isomer, 2-hydroxypropyl methacrylate, exhibits characteristic signals corresponding to its molecular structure. The vinyl protons of the methacrylate group typically appear as two distinct singlets at approximately 6.1 and 5.6 ppm. The methyl group attached to the double bond resonates as a singlet around 1.9 ppm. The protons of the propyl chain give rise to a multiplet for the CH group adjacent to the ester oxygen, a doublet for the terminal CH₂ group, and a doublet for the methyl group. The hydroxyl proton signal is a broad singlet, and its chemical shift is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. Key resonances include those for the carbonyl carbon of the ester (around 167 ppm), the quaternary and methylene carbons of the double bond (approximately 136 and 126 ppm, respectively), and the carbons of the hydroxypropyl chain.

The FTIR spectrum of HPMA displays several characteristic absorption bands that confirm its functional groups. A broad band in the region of 3400-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The sharp, intense peak around 1715 cm⁻¹ corresponds to the C=O stretching of the ester carbonyl group. The C=C double bond of the methacrylate group gives rise to a peak at approximately 1635 cm⁻¹. Other significant peaks include C-H stretching vibrations in the 2900-3000 cm⁻¹ region and C-O stretching vibrations between 1000 and 1300 cm⁻¹.

Synthesis and Purification

The industrial synthesis of HPMA is typically achieved through the ring-opening reaction of propylene oxide with methacrylic acid[1]. This reaction is often catalyzed by a variety of compounds, including tertiary amines, ion-exchange resins, or metal salts[3].

Figure 1: General reaction scheme for the synthesis of HPMA.

Laboratory-Scale Synthesis Protocol

This protocol outlines a representative laboratory-scale synthesis of HPMA.

Materials:

-

Methacrylic acid

-

Propylene oxide

-

Ferric chloride (catalyst)

-

Hydroquinone monomethyl ether (MEHQ, inhibitor)

-

Four-neck round-bottom flask equipped with a mechanical stirrer, condenser, dropping funnel, and thermometer

Procedure:

-

To the four-neck flask, add methacrylic acid and the inhibitor (MEHQ)[5].

-

Heat the mixture to 80-85 °C with stirring[5].

-

Slowly add propylene oxide dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature between 80-85 °C[5]. The molar ratio of methacrylic acid to propylene oxide should be approximately 1:1.1.

-

After the addition is complete, continue to stir the reaction mixture at 80-85 °C for an additional 1-2 hours to ensure complete reaction[5].

-

Monitor the reaction progress by measuring the acid number of the mixture. The reaction is considered complete when the acid number is sufficiently low.

Purification

The crude HPMA product is purified by vacuum distillation to remove unreacted starting materials, byproducts, and the catalyst[6]. The fraction collected at the appropriate boiling point and pressure is the purified HPMA. It is crucial to have an inhibitor present during distillation to prevent polymerization.

Polymerization of HPMA

The methacrylate group of HPMA readily undergoes free-radical polymerization, making it a versatile monomer for creating a wide range of polymers[1].

Figure 2: Schematic of the free-radical polymerization of HPMA.

The polymerization of HPMA can be initiated by thermal initiators (e.g., azobisisobutyronitrile - AIBN, benzoyl peroxide), photoinitiators, or redox systems. The kinetics of the polymerization are influenced by factors such as monomer concentration, initiator concentration, temperature, and the presence of comonomers. The reactivity ratios of HPMA with other monomers determine the composition of the resulting copolymer. For instance, in the copolymerization of styrene and 2-hydroxyethyl methacrylate (a close analog of HPMA), the reactivity ratios were found to be rHEMA = 0.49 and rST = 0.27[7].

The hydroxyl group of HPMA can influence the polymerization kinetics, potentially through chain transfer reactions or by affecting the solubility of the growing polymer chain.

Applications in Drug Development

The biocompatibility and functionalizability of poly(HPMA) have made it a leading candidate for various biomedical applications, particularly in drug delivery.

HPMA-Drug Conjugates

The concept of covalently attaching a drug to a water-soluble polymer carrier like poly(HPMA) has been extensively explored to improve the pharmacokinetics and therapeutic index of anticancer drugs. These conjugates can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting[8].

Several HPMA-drug conjugates have advanced to clinical trials:

-

PK1 (HPMA-doxorubicin): This was the first synthetic polymer-drug conjugate to enter clinical trials in 1994[9]. Doxorubicin was attached to the poly(HPMA) backbone via a Gly-Phe-Leu-Gly (GFLG) tetrapeptide linker, which is designed to be cleaved by lysosomal enzymes within cancer cells. Phase I trials showed a significantly higher maximum tolerated dose compared to free doxorubicin, with evidence of antitumor activity in refractory cancers[10]. However, Phase II trials in breast, lung, and colorectal cancer showed limited positive responses[11].

-

PNU166945 (HPMA-paclitaxel): This conjugate utilized an ester bond to link paclitaxel to the polymer. A Phase I trial was initiated but was discontinued due to observations of neurotoxicity in preclinical studies, which was attributed to the partial release of free paclitaxel into circulation[8].

-

MAG-CPT (HPMA-camptothecin): In this conjugate, camptothecin was attached via an ester linkage. Phase I trials were halted due to serious bladder toxicity and a lack of antitumor activity, likely due to the rapid clearance of the low molecular weight conjugate and an inappropriate drug release rate[8].

These clinical experiences have provided valuable lessons for the design of next-generation polymer-drug conjugates, emphasizing the critical importance of linker stability, molecular weight, and drug release kinetics[9].

HPMA-Based Hydrogels for Controlled Release

HPMA can be crosslinked to form hydrogels, which are three-dimensional polymer networks that can absorb and retain large amounts of water. These hydrogels are excellent candidates for controlled drug delivery systems due to their biocompatibility and tunable properties[12].

The release of drugs from HPMA hydrogels can be controlled by diffusion, swelling of the hydrogel matrix, and/or degradation of the hydrogel. The release profile can be tailored by adjusting the crosslinking density, the hydrophilicity of the polymer network, and the nature of the interaction between the drug and the polymer[12].

This protocol provides a general method for the synthesis of a poly(HPMA) hydrogel for drug loading and release studies.

Materials:

-

1-hydroxypropan-2-yl 2-methylprop-2-enoate (HPMA)

-

Ethylene glycol dimethacrylate (EGDMA) as a crosslinker

-

Ammonium persulfate (APS) as an initiator

-

N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

-

Phosphate-buffered saline (PBS)

-

Model drug (e.g., amoxicillin)

Procedure:

-

Prepare a pre-polymerization solution by dissolving HPMA and EGDMA in an aqueous solution[12]. The concentration of EGDMA will determine the crosslinking density.

-

De-gas the solution by bubbling nitrogen through it for approximately 30 minutes to remove dissolved oxygen, which can inhibit polymerization[12].

-

To initiate polymerization, add APS and TEMED to the solution and stir for a few minutes under a nitrogen atmosphere[12].

-

Transfer the solution to a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature or an elevated temperature to form the hydrogel.

-

After polymerization is complete, wash the hydrogel extensively with distilled water or PBS to remove any unreacted monomers and initiator.

-

For drug loading, the hydrogel can be swollen in a solution containing the desired concentration of the drug. The drug will diffuse into the hydrogel matrix.

-

The drug-loaded hydrogel can then be dried for storage or used directly for in vitro release studies in a suitable buffer solution.

Biocompatibility and Toxicology

The biocompatibility of poly(HPMA) is a key attribute that underpins its use in biomedical applications. The polymer is generally considered to be non-toxic and non-immunogenic[8].

The HPMA monomer, however, is classified as a skin and eye irritant and may cause an allergic skin reaction[13]. Therefore, appropriate personal protective equipment, such as gloves and safety glasses, should be used when handling the monomer. The low volatility of HPMA limits the risk of exposure through inhalation[14]. The Cosmetic Ingredient Review has concluded that HPMA is safe for use in nail enhancement products when skin contact is avoided due to its sensitizing potential[14].

Conclusion

1-hydroxypropan-2-yl 2-methylprop-2-enoate is a highly versatile and valuable monomer for the development of advanced materials, particularly for biomedical applications. Its unique combination of a polymerizable methacrylate group and a functional hydroxyl group allows for the creation of biocompatible polymers with tunable properties. The extensive research into HPMA-based drug conjugates and hydrogels has demonstrated their potential to address significant challenges in drug delivery, although clinical translation remains an ongoing endeavor. As our understanding of polymer chemistry and drug delivery continues to evolve, HPMA is poised to remain a critical component in the design of innovative therapeutic systems. This guide has provided a comprehensive overview of the fundamental aspects of HPMA, from its synthesis and characterization to its advanced applications, serving as a valuable resource for the scientific community.

References

-

The Light at the End of the Tunnel—Second Generation HPMA Conjugates for Cancer Treatment. (2017). National Institutes of Health. [Link]

-

HYDROXYPROPYL METHACRYLATE (HPMA). Ataman Kimya. [Link]

-

Development of HPMA copolymer-anticancer conjugates: clinical experience and lessons learnt. (2009). PubMed. [Link]

-

Free Radical Copolymerization Reactivity Ratios. ResearchGate. [Link]

- Preparation process of hydroxypropyl methacrylate. (2013).

-

Phase II studies of polymer-doxorubicin (PK1, FCE28068) in the treatment of breast, lung and colorectal cancer. PubMed. [Link]

-

Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. DergiPark. [Link]

-

Safety Data Sheet Hydroxypropyl Methacrylate (HPMA) Revision 4, Date 09 Jan 2023. Redox. [Link]

-

1-Hydroxypropyl 2-methylprop-2-enoate. PubChem. [Link]

-

FTIR spectrum of Poly(AAm-co-HPMA) crosslinked with EGDMA at (a) low... ResearchGate. [Link]

-

An Investigation of Free-Radical Copolymerization Propagation Kinetics of Styrene and 2-Hydroxyethyl Methacrylate. ACS Publications. [Link]

-

HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery. MDPI. [Link]

-

Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. (2021). National Institutes of Health. [Link]

-

Phase I Clinical and Pharmacokinetic Study of PK1 [N-(2-Hydroxypropyl)methacrylamide Copolymer Doxorubicin]: First Member of a New Class of Chemotherapeutic Agents—Drug-Polymer Conjugates1. AACR Journals. [Link]

-

Synthesis and Structure of 2-Hydroxypropyl Methacrylate-Capped Isophorone Diisocyanate and Poly(Propylene Glycol) Urethane Mixtures and the Properties of their UV-Cured Co-Networks with Isobornyl Methacrylate. (2022). National Institutes of Health. [Link]

-

2-Hydroxypropyl methacrylate: Human health tier II assessment. (2013). Australian Government Department of Health. [Link]

-

Synthesis and characterization of poly(hydroxyethyl methacrylate-co-methacrylic acid) cross linked polymeric network for the delivery of analgesic agent. ResearchGate. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

Porous Poly(2-hydroxyethyl methacrylate) Hydrogel Scaffolds for Tissue Engineering: Influence of Crosslinking Systems and Silk Sericin Concentration on Scaffold Properties. (2023). National Institutes of Health. [Link]

-

Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. ResearchGate. [Link]

-

HPMA Copolymer Conjugates of Paclitaxel and Docetaxel with pH-Controlled Drug Release. ResearchGate. [Link]

-

2-hydroxypropyl methacrylate. Chemius. [Link]

-

Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically. (2024). Iraqi Journal of Science. [Link]

-

Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations. MDPI. [Link]

-

Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability. MDPI. [Link]

-

Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures. PubMed. [Link]

-

Poly(methacrylic acid) hydrogels crosslinked by poly(ethylene glycol) diacrylate as pH-responsive systems for drug delivery applications. TechnoRep. [Link]

-

HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery. MDPI. [Link]

-

Prop-2-en-1-yl 2-hydroxyprop-2-enoate. PubChem. [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). National Institutes of Health. [Link]

-

Hydroxypropyl Methacrylate. PubChem. [Link]

-

3-Tetrahydrofurfuryloxy-2-Hydroxypropyl Methacrylate: Synthesis, Characterization, Homopolymerization, and Copolymerization. ResearchGate. [Link]

-

Manufacture of poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) hydrogel tubes for use as nerve guidance. Shoichet Lab - University of Toronto. [Link]

-

Chemical Properties of 2-Propanone, 1-hydroxy- (CAS 116-09-6). Cheméo. [Link]

- Method for synthesizing 2-hydroxypropyl methacrylate. (2011).

-

Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. (2022). F1000Research. [Link]

-

Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. MDPI. [Link]

-

1-hydroxypropyl prop-2-enoate. ChemBK. [Link]

-

Examples of doxorubicin and HPMA conjugates: (a) PK1; (b) PK2. Adapted... ResearchGate. [Link]

-

1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

Showing Compound 1-Hydroxy-2-propanone (FDB012041). FooDB. [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. 1-Hydroxypropyl 2-methylprop-2-enoate | C7H12O3 | CID 13643836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydroxypropyl Methacrylate | C7H12O3 | CID 34023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. CN102249914A - Method for synthesizing 2-hydroxypropyl methacrylate - Google Patents [patents.google.com]

- 6. CN103274941A - Preparation process of hydroxypropyl methacrylate - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Light at the End of the Tunnel—Second Generation HPMA Conjugates for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of HPMA copolymer-anticancer conjugates: clinical experience and lessons learnt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Phase II studies of polymer-doxorubicin (PK1, FCE28068) in the treatment of breast, lung and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Mitochondria-Targeted Delivery of Camptothecin Based on HPMA Copolymer for Metastasis Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

Rocryl 410 (Hydroxypropyl Methacrylate): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Rocryl 410

Rocryl 410, chemically known as Hydroxypropyl Methacrylate (HPMA), is a functional methacrylate monomer of significant interest across various high-technology sectors, including advanced coatings, adhesives, and notably, biomedical applications. Its unique molecular architecture, featuring a reactive methacrylate group and a pendant hydroxyl group, imparts a versatile dual functionality. This structure allows Rocryl 410 to readily participate in free-radical polymerization, forming highly cross-linked and durable polymeric networks, while the hydroxyl moiety serves as a reactive site for secondary cross-linking reactions and enhances adhesion to a variety of substrates.

This technical guide provides an in-depth exploration of the core physical properties of Rocryl 410, offering a foundation for its application in research, development, and manufacturing. The subsequent sections will detail its physicochemical characteristics, standardized methodologies for their determination, and the underlying principles that govern its behavior.

Physicochemical Profile of Rocryl 410 (HPMA)

The physical properties of Rocryl 410 define its handling, processing, and performance characteristics in various formulations. A summary of these key parameters is presented below.

| Physical Property | Value | Test Conditions |

| Molecular Formula | C7H12O3 | - |

| Molecular Weight | 144.17 g/mol | - |

| Appearance | Clear, colorless liquid | Ambient |

| Odor | Pungent, sweet, ester-like | - |

| Density | Approx. 1.03 g/cm³ | 25°C |

| Viscosity | 5 - 10 mPa·s | 25°C |

| Boiling Point | 57°C / 0.5 mmHg; Approx. 220°C / 760 mmHg | - |

| Melting Point | -58°C | - |

| Flash Point | 100 - 110°C | Closed Cup |

| Refractive Index | n20/D 1.447 | 20°C |

| Water Solubility | Soluble | - |

| Glass Transition Temperature (Tg) of Homopolymer | 73°C | - |

Causality Behind Experimental Choices and Methodologies

The precise and reproducible measurement of physical properties is paramount for ensuring consistent material performance. The selection of appropriate analytical techniques is therefore a critical aspect of quality control and research.

Workflow for Determining Key Physical Properties

Caption: Workflow for the determination of key physical properties of Rocryl 410.

Viscosity Measurement

-

Principle: Viscosity, a measure of a fluid's resistance to flow, is a critical parameter for applications involving fluid dynamics, such as coatings and inks. For low-viscosity monomers like Rocryl 410, a rotational viscometer provides a reliable and precise measurement.

-

Protocol (based on ASTM D2196):

-

Equilibrate the Rocryl 410 sample and the viscometer spindle to a constant temperature of 25°C.

-

Select a spindle and rotational speed appropriate for the expected viscosity range (5-10 mPa·s).

-

Immerse the spindle into the sample to the marked level.

-

Allow the reading to stabilize before recording the viscosity value in milliPascal-seconds (mPa·s).

-

Density Determination

-

Principle: Density, the mass per unit volume, is fundamental for formulation calculations and material characterization. A pycnometer, a flask with a precise volume, is a standard and accurate tool for this measurement.

-

Protocol (based on ASTM D1475):

-

Clean and dry the pycnometer and determine its empty weight.

-

Fill the pycnometer with the Rocryl 410 sample at a controlled temperature (25°C).

-

Insert the stopper and remove any excess liquid.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the net weight of the sample by the known volume of the pycnometer.

-

Refractive Index Measurement

-

Principle: The refractive index is a dimensionless number that describes how light propagates through a substance. It is a sensitive measure of purity and composition. The Abbe refractometer is a common instrument for this purpose.

-

Protocol (based on ASTM D1218):

-

Calibrate the Abbe refractometer using a standard of known refractive index.

-

Apply a small drop of the Rocryl 410 sample to the prism surface.

-

Close the prisms and allow the sample to reach thermal equilibrium (20°C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the instrument's scale.

-

Chemical Reactivity and Polymerization

The dual functionality of Rocryl 410 dictates its reactivity. The methacrylate group undergoes free-radical polymerization, while the hydroxyl group allows for subsequent or parallel reactions.

shelf life of 2-Hydroxy-1-methylethyl methacrylate

An In-depth Technical Guide to the Shelf Life and Stability of 2-Hydroxy-1-methylethyl Methacrylate (HPMA)

Introduction

2-Hydroxy-1-methylethyl methacrylate (HPMA), a key monomer in the synthesis of advanced polymers and hydrogels, is integral to numerous applications in drug development, biomedical engineering, and material science. Its utility is derived from the dual functionality of a polymerizable methacrylate group and a reactive hydroxyl group. However, this same reactivity makes HPMA susceptible to degradation, primarily through premature polymerization and hydrolysis. The integrity of experimental outcomes and the safety of resulting materials are directly contingent upon the purity and stability of the starting monomer. A failure to control for its degradation can lead to irreproducible results, altered material properties, and unforeseen cytotoxic effects.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the factors governing the shelf life of HPMA. It moves beyond simple storage instructions to explain the underlying chemical mechanisms of its degradation, the critical role of inhibitors, and robust protocols for handling, storage, and quality validation. While this document focuses on the specific isomer 2-hydroxy-1-methylethyl methacrylate, the principles of stability and degradation discussed are broadly applicable to other hydroxyalkyl methacrylates, such as the closely related and more frequently documented 2-hydroxyethyl methacrylate (HEMA).

Fundamental Chemical Stability of HPMA

The chemical structure of HPMA dictates its stability profile. The molecule's methacrylate group is prone to free-radical polymerization, while the ester linkage is susceptible to hydrolysis. Understanding these two primary degradation pathways is fundamental to preserving the monomer's integrity.

Unintended Free-Radical Polymerization

The most common and rapid degradation pathway for methacrylate monomers is free-radical polymerization.[1] This process can be initiated by exposure to various energy sources or contaminants, including heat, ultraviolet (UV) light, and the presence of peroxides or metal ions (like iron from rust).[1][2] Once initiated, the reaction can proceed quickly, converting the liquid monomer into a useless solid polymer. In bulk quantities, this polymerization can be violently exothermic and even explosive.[1] Even at room temperature, slow polymerization can occur over time.[1]

Hydrolytic Degradation

The ester functional group in HPMA can undergo hydrolysis, a reaction with water that cleaves the ester bond. This process is significantly accelerated by the presence of strong acids or bases.[1] The primary products of HPMA hydrolysis are methacrylic acid (MAA) and 1,2-propanediol. The introduction of acidic methacrylic acid into the monomer stock can, in turn, catalyze further degradation and interfere with controlled polymerization reactions.

Caption: Primary degradation pathways for HPMA.

The Role of Inhibitors in Preventing Premature Polymerization

To ensure a viable shelf life, commercial HPMA is supplied with a small amount of a polymerization inhibitor. The most common stabilizer is the monomethyl ether of hydroquinone (MEHQ).[3][4]

The function of MEHQ is not to prevent polymerization indefinitely but to act as a radical scavenger, intercepting the free radicals that initiate the polymerization chain reaction. Critically, the inhibitory action of MEHQ is dependent on the presence of dissolved oxygen. MEHQ itself does not directly react with the initial radicals. Instead, it reacts with peroxy radicals that are formed when initiator radicals react with oxygen. This process regenerates the inhibitor, allowing a small concentration of MEHQ to provide a long period of protection. This is the scientific rationale behind the counterintuitive requirement to store the monomer with access to air (in the container's headspace) rather than under an inert gas like nitrogen or argon.

Caption: Simplified mechanism of MEHQ inhibition.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective way to maximize the shelf life of HPMA and ensure its suitability for research. These protocols are designed to mitigate the risks of polymerization and hydrolysis.

Storage Conditions Summary

The following table summarizes the recommended conditions for storing HPMA. These are general guidelines, and the manufacturer's specific recommendations should always be observed.[1]

| Parameter | Optimal Condition | Rationale & Cautions |

| Temperature | Refrigerated (2–8 °C)[5][6] | Slows the rate of potential polymerization and peroxide formation.[2] Avoid freezing, as this can cause the inhibitor and monomer to separate. |

| Light | Store in the dark or in an opaque container.[2] | Prevents UV light from initiating free-radical polymerization.[3][6] |

| Atmosphere | Air-filled headspace in the container. | Oxygen is essential for the MEHQ inhibitor to function effectively. Do not store under inert gas. |

| Container | Original manufacturer's container, tightly sealed.[1][7] | Prevents contamination and moisture ingress. Ensure the container is not damaged. Gradual decomposition can lead to pressure build-up and explosion in sealed containers.[1] |

| Purity | Use as supplied. | Do not remove the inhibitor until immediately before use. |

| Compatibility | Store away from incompatible materials. | Avoid contact with strong acids, alkalis, oxidizing agents, peroxides, persulfates, iron, and rust to prevent catalytic polymerization.[1][7] |

Typical Shelf Life

The shelf life of methacrylate monomers is finite. Unopened containers, stored under ideal conditions, typically have a shelf life of 6 to 12 months.[2][7][8] Once a container is opened, its shelf life is significantly reduced due to increased exposure to atmospheric moisture and potential contaminants.[8] For solutions of HPMA prepared in solvents like DMSO, the stability is further limited; for example, storage at -20°C is recommended for no more than one month.[9]

Shelf Life Validation: A Protocol for Quality Assessment

For critical applications, especially when using a monomer that is approaching its expiration date or has been opened for some time, it is essential to validate its quality. The following workflow provides a self-validating system to assess the integrity of a stored HPMA sample.

Caption: Workflow for HPMA quality assessment.

Experimental Protocol: Quality Assessment of Stored HPMA

-

Visual Inspection:

-